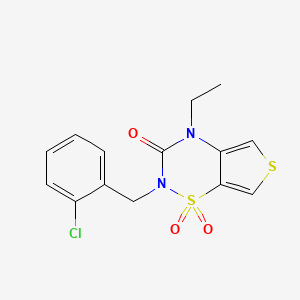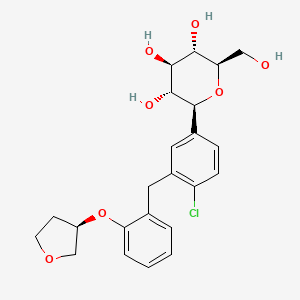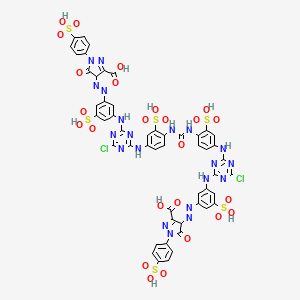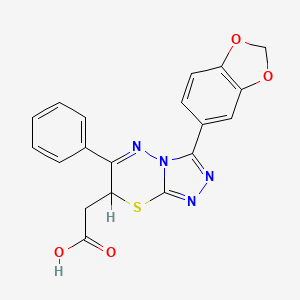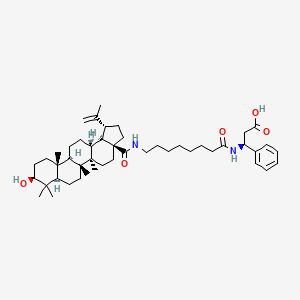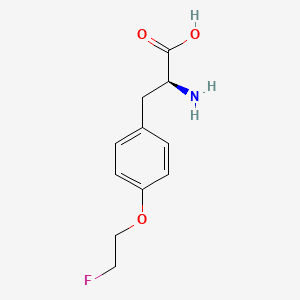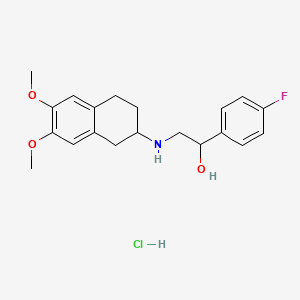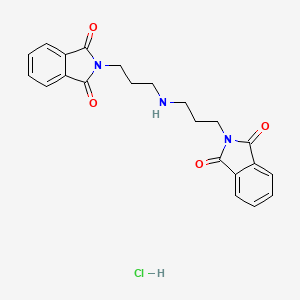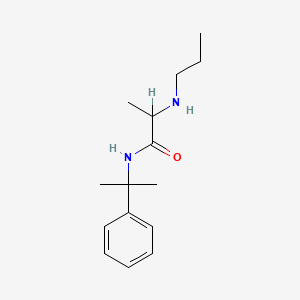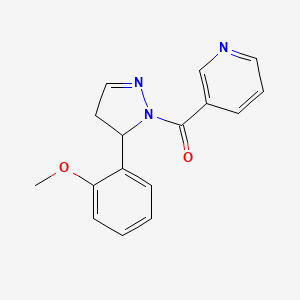
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline typically involves multi-step reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazoline compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The pyridylcarbonyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline can be compared with similar compounds such as:
1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has a similar pyrazoline core but different substituents, leading to variations in chemical properties and applications.
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:
1-(3-Pyridylcarbonyl)-5-(2-hydroxyphenyl)-2-pyrazoline: The presence of a hydroxy group introduces different chemical behavior and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121306-62-5 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-7-3-2-6-13(15)14-8-10-18-19(14)16(20)12-5-4-9-17-11-12/h2-7,9-11,14H,8H2,1H3 |
InChI Key |
RSYDSJSKTIGMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC=NN2C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


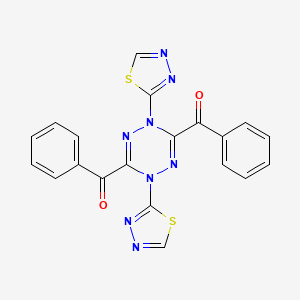
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
